Cas no 875302-54-8 ((Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide)

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic small-molecule compound featuring a cyanoacrylamide core linked to a phenylpyrimidine sulfonamide moiety. Its structure is designed to confer selective binding affinity, making it a valuable intermediate or candidate for pharmaceutical and biochemical research. The presence of the cyano and sulfonamide groups enhances its potential as a kinase inhibitor or modulator of protein-protein interactions. The compound's conjugated double-bond system may contribute to its stability and reactivity in targeted applications. Its well-defined molecular architecture allows for precise structure-activity relationship studies, particularly in drug discovery for inflammatory or oncological targets. Suitable for controlled experimental use under standard laboratory conditions.
(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide structure
875302-54-8 structure
Product name:(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
CAS No:875302-54-8
MF:C20H15N5O3S
MW:405.429802179337
CID:5447490
PubChem ID:97967499

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-3-phenyl-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-2-propenamide
    • (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
    • Z56354207
    • EN300-26596880
    • 2-cyano-3-phenyl-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
    • 875302-54-8
    • Inchi: 1S/C20H15N5O3S/c21-14-16(13-15-5-2-1-3-6-15)19(26)24-17-7-9-18(10-8-17)29(27,28)25-20-22-11-4-12-23-20/h1-13H,(H,24,26)(H,22,23,25)/b16-13-
    • InChI Key: MQMDFWPFGFGLHR-SSZFMOIBSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(/C(/C#N)=C\C1C=CC=CC=1)=O)(NC1N=CC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 405.08956053g/mol
  • Monoisotopic Mass: 405.08956053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 732
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 133Ų

Experimental Properties

  • Density: 1.465±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.95±0.10(Predicted)

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596880-0.05g
2-cyano-3-phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
875302-54-8 95.0%
0.05g
$246.0 2025-03-20

(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide Related Literature

Additional information on (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

The (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 875302-54-8, commonly referred to as (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a cyano group, a phenyl group, and a sulfamoyl pyrimidine moiety, all connected through a propenamide backbone. The Z configuration indicates the specific stereochemistry of the double bond in the propenamide segment, which plays a crucial role in determining the compound's physical and chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging sophisticated methodologies such as Suzuki coupling and Stille cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened avenues for its large-scale production, making it more accessible for research and industrial applications. The synthesis process involves multiple steps, including the preparation of intermediate compounds such as aryl halides and boronic acids, which are subsequently coupled to form the final product. The use of palladium catalysts has been pivotal in achieving high selectivity and efficiency in these reactions.

The structural complexity of (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide endows it with unique electronic properties, making it an attractive candidate for applications in materials science. For instance, its conjugated system, comprising the cyano group and the pyrimidine ring, exhibits strong electron-withdrawing characteristics. This property has been exploited in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity and thermal stability, paving the way for its use in next-generation electronic devices.

In the field of pharmacology, (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide has shown promising activity as a potential drug candidate. Preclinical studies have highlighted its ability to modulate key biological pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The sulfamoyl group attached to the pyrimidine ring is particularly significant, as it contributes to hydrogen bonding interactions that are critical for binding to target proteins. Furthermore, computational modeling studies have revealed that this compound exhibits excellent pharmacokinetic properties, including good bioavailability and minimal toxicity profiles.

The environmental impact of this compound is another area of growing interest. Researchers have investigated its biodegradation patterns under various conditions, including aerobic and anaerobic environments. Preliminary results suggest that (Z)-2-Cyano-3 phenyl N [4 (pyrimidin 2 ylsulfamoyl) phenyl] prop 2 enamide is relatively stable under ambient conditions but can undergo microbial degradation under specific circumstances. These findings are crucial for assessing its potential long-term effects on ecosystems and guiding its safe disposal practices.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. These methods provide detailed insights into its molecular structure, enabling researchers to validate their synthetic procedures and ensure product consistency. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the molecule, further enhancing our understanding of its structural features.

In conclusion, (Z)-2-Cyano 3 phenyl N [4 (pyrimidin 2 ylsulfamoyl) phenyl] prop 2 enamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its synthesis has been refined through innovative chemical methodologies, while its unique properties continue to unlock new possibilities in materials science and pharmacology. As research into this compound progresses, it is anticipated that further breakthroughs will emerge, solidifying its position as a key player in contemporary chemical innovation.

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